molecular formula C13H8ClN B14269840 4-Chlorobenzo[h]quinoline CAS No. 181950-47-0

4-Chlorobenzo[h]quinoline

Cat. No.: B14269840
CAS No.: 181950-47-0
M. Wt: 213.66 g/mol
InChI Key: DAUXSUVIIQJLPT-UHFFFAOYSA-N
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Description

4-Chlorobenzo[h]quinoline is a heterocyclic aromatic compound that contains a fused ring structure with nitrogen It is a derivative of benzo[h]quinoline, which is known for its various biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chlorobenzo[h]quinoline can be achieved through several methods. One common approach involves the halogenation of benzo[h]quinoline using chlorine gas or other chlorinating agents. Another method includes the coupling of 10-halobenzo[h]quinolines with ortho-substituted aryl boronic acids using palladium-catalyzed reactions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation processes. The reaction conditions are optimized to ensure high yields and purity of the final product. The use of advanced catalytic systems and controlled reaction environments is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 4-Chlorobenzo[h]quinoline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert it into different hydrogenated derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and thiols are employed under basic conditions.

Major Products:

    Oxidation: Quinoline N-oxides.

    Reduction: Hydrogenated quinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chlorobenzo[h]quinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chlorobenzo[h]quinoline involves its interaction with various molecular targets. It can bind to DNA and proteins, disrupting their normal functions. In medicinal applications, it may inhibit specific enzymes or interfere with cellular pathways, leading to its therapeutic effects .

Comparison with Similar Compounds

  • 2-Chlorobenzo[h]quinoline
  • 10-Chlorobenzo[g]quinoline
  • Benzo[h]quinoline hydrazone derivatives

Comparison: 4-Chlorobenzo[h]quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications .

Properties

CAS No.

181950-47-0

Molecular Formula

C13H8ClN

Molecular Weight

213.66 g/mol

IUPAC Name

4-chlorobenzo[h]quinoline

InChI

InChI=1S/C13H8ClN/c14-12-7-8-15-13-10-4-2-1-3-9(10)5-6-11(12)13/h1-8H

InChI Key

DAUXSUVIIQJLPT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C(C=CN=C32)Cl

Origin of Product

United States

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